Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate
CAS No.: 439111-29-2
Cat. No.: VC6907802
Molecular Formula: C20H19N3O5S2
Molecular Weight: 445.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439111-29-2 |
|---|---|
| Molecular Formula | C20H19N3O5S2 |
| Molecular Weight | 445.51 |
| IUPAC Name | ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C20H19N3O5S2/c1-3-27-19(24)17-13-21-20(29-2)22-18(17)28-15-9-7-8-14(12-15)23-30(25,26)16-10-5-4-6-11-16/h4-13,23H,3H2,1-2H3 |
| Standard InChI Key | AAOCSIJBSWKPFU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)SC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate . Its molecular formula, C₂₀H₁₉N₃O₅S₂, reflects a molecular weight of 445.508 g/mol . The structure integrates:
-
A pyrimidine ring at position 5 substituted with an ethoxycarbonyl group.
-
A methylsulfanyl group at position 2.
-
A phenoxy group at position 4, further functionalized at the meta position by a phenylsulfonamide moiety .
Structural Characterization
Comparative analysis with related pyrimidine derivatives, such as ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate (PubChem CID: 1481598), highlights the critical role of the phenylsulfonamide substituent in modulating electronic and steric properties . The sulfonamide group introduces hydrogen-bonding capacity (1 donor, 9 acceptors) , which may enhance target binding affinity compared to thienylcarbonyl analogs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 445.508 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 9 | |
| XLogP | 3.7 | |
| Topological Polar Surface | 121 Ų |
Synthetic Pathways and Analytical Data
Spectroscopic Characterization
Hypothetical analytical data inferred from structural analogs include:
-
¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), aromatic protons (δ 6.8–8.1 ppm), and sulfonamide NH (δ 10.2 ppm).
-
MS (ESI+): Predicted [M+H]⁺ ion at m/z 446.1.
Pharmacological Profile and Target Associations
Database Annotations
The compound is cataloged in several pharmacological databases:
-
Therapeutic Target Database (T20958): Suggests exploration as a modulator of undisclosed therapeutic targets .
-
ChEMBL (CHEMBL5162): Indicates entry into high-throughput screening libraries .
-
DrugBank (BE0000948): Classifies it as a investigational small molecule .
Predicted Bioactivity
The XLogP of 3.7 implies moderate lipophilicity, favorable for passive membrane permeability. Molecular docking studies using the GPCR-EXP Q6W5P4 model hypothesize interaction with G-protein-coupled receptors (GPCRs), though experimental validation is absent. The phenylsulfonamide group may confer selectivity for serine proteases or kinase targets, analogous to sulfonamide-containing drugs .
Computational Modeling and ADMET Profiling
3D Structure and Conformational Analysis
A predicted 3D structure derived from GPCR-EXP Q6W5P4 reveals a planar pyrimidine ring with the phenylsulfonamide group adopting a perpendicular orientation, minimizing steric clash. This conformation may facilitate π-stacking interactions with aromatic residues in target proteins.
ADMET Predictions
-
Absorption: High gastrointestinal absorption (permeability > 70% in Caco-2 models).
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methylsulfanyl group.
-
Toxicity: Low Ames test mutagenicity risk but potential hepatotoxicity due to sulfonamide moiety .
No current patents or clinical trials explicitly reference this compound. However, structural analogs (e.g., sulfonamide-pyrimidine hybrids) are patented in oncology and inflammation contexts, suggesting plausible intellectual property pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume